PS-1145

Übersicht

Beschreibung

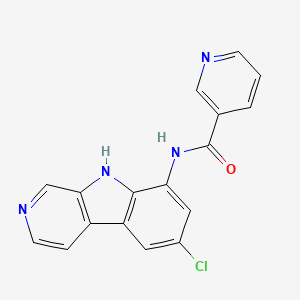

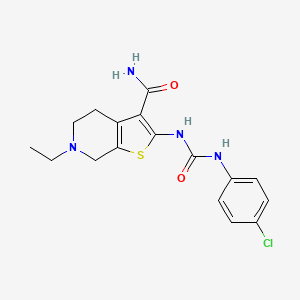

PS-1145 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der IκB-Kinase (IKK) bekannt ist. Es hat die Summenformel C17H11ClN4O und ein Molekulargewicht von 395,67. This compound wird in der wissenschaftlichen Forschung hauptsächlich verwendet, um seine Auswirkungen auf verschiedene biologische Pfade zu untersuchen, insbesondere solche, die den nuklearen Faktor Kappa-Leichtketten-Verstärker aktivierter B-Zellen (NF-κB)-Signalweg betreffen .

Wissenschaftliche Forschungsanwendungen

PS-1145 has a wide range of scientific research applications, including:

Chemistry: Used to study the effects of IκB kinase inhibition on various chemical reactions and pathways.

Biology: Employed in research on cell signaling, particularly NF-κB signaling, and its role in inflammation and immune response.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, where NF-κB signaling plays a crucial role.

Industry: Utilized in the development of new drugs and therapeutic agents targeting IκB kinase and related pathways

Wirkmechanismus

Target of Action

PS-1145, also known as “N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide”, “PS 1145”, “N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide”, or “IKK Inhibitor X”, is primarily an inhibitor of the IκB kinase (IKK) with an IC50 of 88 nM . IKK plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, immunity, cell survival, and other cellular processes .

Mode of Action

This compound works by blocking the phosphorylation and degradation of the inhibitor of nuclear factor kappa-β (NF-κB) . This inhibition prevents the subsequent activation of NF-κB . The compound’s interaction with its target leads to a reduction in the DNA binding activity of NF-κB .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting IKK, this compound prevents the phosphorylation of IκBα, a protein that inhibits NF-κB . This action blocks the activation of NF-κB, thereby affecting downstream effects such as the transcription of genes involved in inflammation, immunity, and cell survival .

Pharmacokinetics

For instance, it has been administered intracerebroventricularly in animal studies .

Result of Action

The inhibition of NF-κB activation by this compound leads to a reduction in the expression of pro-inflammatory genes and a decrease in cell proliferation . This has been observed in various cell types, including human epidermal keratinocytes and squamous carcinoma cells . The compound has also been shown to exhibit anti-tumor activity on nasopharyngeal carcinoma (NPC) cell lines .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, in vitro studies have shown that the compound’s ability to inhibit NF-κB activation is dose- and time-dependent . Furthermore, the compound’s effect on body fat mass in animal models was influenced by diet, with this compound effectively blocking weight gain induced by a high-fat diet .

Biochemische Analyse

Biochemical Properties

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide interacts with IKK, blocking the phosphorylation and degradation of the inhibitor of NF-κB . This inhibition prevents the subsequent activation of NF-κB and thereby prevents the release of tumor necrosis factor-α (TNF-α) in lipopolysaccharide treated cells .

Cellular Effects

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide has been shown to hinder pro-inflammatory cytokine production and cell proliferation . It plays a potential therapeutic role in carcinogenesis in multiple myeloma and exhibits anti-tumor activity on nasopharyngeal carcinoma (NPC) cell lines .

Molecular Mechanism

The molecular mechanism of N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide involves the inhibition of IKK, which in turn blocks the phosphorylation and degradation of the inhibitor of NF-κB . This prevents the subsequent activation of NF-κB and thereby prevents the release of TNF-α .

Temporal Effects in Laboratory Settings

It is known that the compound can inhibit the proliferation of certain cancer cell lines when used at concentrations ranging from 1.5 to 50 µM .

Dosage Effects in Animal Models

One study showed that treatment with the compound reduced MOG 35–55-specific proliferation and cytokine production of 2D2 transgenic spleen cells in vitro and diminished clinical signs of EAE in vivo .

Metabolic Pathways

It is known that the compound inhibits the IKK complex, which plays a crucial role in the activation of NF-κB .

Subcellular Localization

It is known that the compound inhibits the IKK complex, which is located in the cytoplasm of cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PS-1145 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und können je nach Hersteller variieren. Der allgemeine Ansatz beinhaltet die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu erzielen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um Konsistenz und Effizienz zu gewährleisten. Der Prozess kann Schritte wie Kristallisation, Reinigung und Qualitätskontrolle umfassen, um die Industriestandards zu erfüllen. Die Verbindung wird häufig in fester Form hergestellt und kann für Forschungszwecke in Lösungsmitteln wie Dimethylsulfoxid (DMSO) gelöst werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PS-1145 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können je nach gewünschter Substitution verwendet werden

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit zusätzlichen Sauerstoffatomen führen, während die Reduktion zu reduzierten Derivaten mit weniger Sauerstoffatomen führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird verwendet, um die Auswirkungen der IκB-Kinase-Hemmung auf verschiedene chemische Reaktionen und Pfade zu untersuchen.

Biologie: Wird in der Forschung zur Zellsignaltransduktion, insbesondere zur NF-κB-Signaltransduktion, und ihrer Rolle bei Entzündungen und Immunantworten eingesetzt.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten wie Krebs, bei denen die NF-κB-Signaltransduktion eine entscheidende Rolle spielt.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf die IκB-Kinase und verwandte Pfade abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die IκB-Kinase hemmt, die für die Phosphorylierung und den Abbau des Inhibitors des nuklearen Faktors Kappa-β (NF-κB) verantwortlich ist. Durch die Blockierung dieses Prozesses verhindert this compound

Eigenschaften

IUPAC Name |

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRMBDHPALEPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433238 | |

| Record name | PS-1145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431898-65-6 | |

| Record name | N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431898-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PS-1145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0431898656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PS-1145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PS-1145 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GL090NZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PS-1145 is a potent and selective inhibitor of IκB kinase (IKK), specifically the IKKβ subunit. [, , , , , , ]

A: By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. [, , , , ] This, in turn, blocks the nuclear translocation of the transcription factor NF-κB, hindering its ability to bind DNA and regulate the expression of target genes involved in inflammation, cell survival, and proliferation. [, , , , , , ]

ANone: this compound-mediated NF-κB inhibition can lead to various effects, including:

- Reduced expression of pro-inflammatory cytokines: Studies show decreased levels of IL-6, IL-8, TNFα, GM-CSF, and others in different cell types and disease models. [, , , , , , ]

- Increased sensitivity to apoptosis: This has been observed in multiple myeloma, pancreatic cancer, and other cancer cell lines. [, , , ]

- Suppression of angiogenesis: Reduced expression of pro-angiogenic factors like IL-8 has been documented. []

- Inhibition of osteoclastogenesis: Reduced differentiation and activity of osteoclasts have been reported. []

- Suppression of T cell activation and proliferation: This has been shown in both in vitro and in vivo models of autoimmunity and graft-versus-host disease. [, , , ]

A: The molecular formula of this compound is C19H15ClN4O2, and its molecular weight is 366.81 g/mol. []

ANone: The provided research primarily focuses on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility and stability under various environmental conditions is limited.

A: this compound acts as an enzyme inhibitor, specifically targeting IKKβ. It does not possess inherent catalytic properties itself. [, , , , , , ]

A: Researchers have employed quantitative structure-activity relationship (QSAR) models to predict the activity of this compound and related compounds. [] These models help understand the relationship between the chemical structure of the inhibitor and its inhibitory potency against IKKβ.

A: Yes, ordinary differential equations and mass action kinetics have been used to model the NF-κB signaling pathway and simulate the effects of this compound on IκB mRNA expression. [] These simulations provide insights into the dynamic behavior of the pathway upon IKKβ inhibition.

A: While specific details on the SAR of this compound are limited in the provided research, studies using IKK inhibitors of the β-carboline class, including this compound and MLX105, indicate the importance of structural features for their activity and selectivity. [, , ] Modifications to the core structure can impact their potency, selectivity, and pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1679743.png)